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Compound of Interest

Compound Name:
4-Chloro-alpha,alpha-

dicyclopropylbenzyl alcohol

CAS No.: 62586-97-4

Cat. No.: B11963976

Get Quote

Abstract & Therapeutic Context
The emergence of drug-resistant HIV-1 strains, particularly those carrying the K103N and

Y181C mutations in Reverse Transcriptase (RT), necessitates the development of NNRTIs with

flexible, high-affinity hydrophobic cores.

4-Chloro-α,α-dicyclopropylbenzyl alcohol serves as a specialized intermediate for introducing a

dicyclopropyl-methyl moiety into the NNRTI scaffold. Unlike rigid phenyl or tert-butyl groups

found in first-generation NNRTIs (e.g., Nevirapine), the gem-dicyclopropyl group offers unique

"butterfly-like" conformational flexibility. This allows the inhibitor to:

Maximize Van der Waals contacts within the hydrophobic non-nucleoside binding pocket

(NNBP), specifically interacting with Val106, Pro236, and Leu100.

Retain potency against K103N mutants by accommodating the steric clash introduced by the

asparagine residue.
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Chemical Profile
Property Specification

Chemical Name 4-Chloro-α,α-dicyclopropylbenzyl alcohol

Molecular Formula C₁₃H₁₅ClO

Molecular Weight 222.71 g/mol

Appearance White to off-white crystalline solid

Melting Point 70–72 °C

Solubility
Soluble in DCM, THF, Ethanol; Insoluble in

Water

Key Pharmacophore gem-Dicyclopropyl "Wing" (Hydrophobic Anchor)

Protocol A: Synthesis of Intermediate-077
Objective: High-yield preparation of 4-Chloro-α,α-dicyclopropylbenzyl alcohol via Grignard

addition.

Reaction Scheme
The synthesis involves the nucleophilic addition of 4-chlorophenylmagnesium bromide to

dicyclopropyl ketone.
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Figure 1: Synthetic pathway for Intermediate-077 via Grignard addition.

Step-by-Step Methodology
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Reagents:

4-Bromochlorobenzene (1.0 eq)

Magnesium turnings (1.1 eq, iodine activated)

Dicyclopropyl ketone (1.05 eq)

Anhydrous THF (Solvent)

Saturated NH₄Cl (Quench)

Procedure:

Grignard Formation:

In a flame-dried 3-neck flask under Argon, add Mg turnings and cover with minimal THF.

Add a crystal of I₂ to activate.

Add 10% of the 4-bromochlorobenzene solution. Heat gently until the reaction initiates

(color change/exotherm).

Dropwise add the remaining bromide/THF solution to maintain a gentle reflux. Stir for 1

hour at 60°C.

Addition:

Cool the Grignard solution to 0°C using an ice/salt bath.

Add Dicyclopropyl ketone (diluted in THF) dropwise over 30 minutes. Critical: Maintain

internal temperature <5°C to prevent side reactions.

Allow to warm to Room Temperature (RT) and stir for 4 hours.

Work-up:

Cool back to 0°C. Quench slowly with saturated aqueous NH₄Cl.

Extract with Ethyl Acetate (3x). Wash combined organics with Brine.
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Dry over Na₂SO₄, filter, and concentrate in vacuo.

Purification:

Recrystallize the crude solid from Hexane/Ethyl Acetate (9:1) to yield white crystals.

Protocol B: Downstream Application (NNRTI
Coupling)
Objective: Converting the alcohol into a reactive electrophile for attachment to the NNRTI core

(e.g., Quinazolinone or DAPY scaffold).

Note: Tertiary alcohols are sterically hindered. Direct substitution is difficult. The standard route

involves conversion to the tertiary chloride or elimination-addition sequences.

Conversion to Tertiary Chloride (Active Electrophile)
Reagents: Intermediate-077 (1.0 eq), Thionyl Chloride (SOCl₂) or Oxalyl Chloride, DCM.

Procedure:

Dissolve Intermediate-077 in anhydrous DCM at 0°C.

Add SOCl₂ (1.2 eq) dropwise. Add a catalytic amount of DMF.

Stir at RT for 2 hours. Monitor by TLC (Alcohol spot disappears).

Evaporate solvent/excess reagent strictly in vacuo (do not wash with water to avoid

hydrolysis).

Result: 4-Chloro-α,α-dicyclopropylbenzyl chloride.

Coupling to NNRTI Core (N-Alkylation)
Core: 6-Chloro-3,4-dihydroquinazolin-2(1H)-one (or similar).[1]

Conditions: NaH (base), DMF, 60°C.
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Mechanism: The deprotonated amide nitrogen attacks the tertiary chloride (Sɴ1/Sɴ2

borderline mechanism due to steric bulk and carbocation stability).

Mechanism of Action: The "Hydrophobic Anchor"
The efficacy of NNRTIs derived from Intermediate-077 relies on the specific interaction of the

dicyclopropyl group within the HIV-1 RT enzyme.
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Figure 2: Interaction map of the dicyclopropyl moiety within the NNRTI binding pocket,

highlighting evasion of K103N resistance.

Mechanistic Insight: The gem-dicyclopropyl group creates a bulky yet adaptable hydrophobic

shield. When the K103N mutation occurs, the binding pocket shape changes. Rigid groups (like

simple phenyls) clash with the mutated Asn103. However, the dicyclopropyl group can rotate

slightly ("butterfly motion"), maintaining contact with Val106 and Leu100 without being

dislodged by the mutation.

Quality Control & Validation
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Test Method Acceptance Criteria

Purity
HPLC (C18, ACN/H₂O

gradient)
> 98.0% Area

Identity ¹H-NMR (400 MHz, CDCl₃)

Cyclopropyl multiplets: δ 0.3–

0.7 ppm (8H)Benzylic -OH:

Singlet

(exchangeable)Aromatic: δ

7.2–7.5 ppm (4H)

Water Content Karl Fischer < 0.5%

Residual Solvents GC-Headspace
THF < 720 ppm, Hexane < 290

ppm

Self-Validating Check:

NMR Diagnostic: The cyclopropyl protons are highly shielded. If the integration in the 0.3–0.7

ppm region is not exactly 8H relative to the aromatic 4H, the Grignard addition may have

failed or stopped at the ketone stage (mono-addition is impossible here, but starting material

contamination is possible).

Safety & Handling (MSDS Highlights)
Hazards: Irritant (Skin/Eye). Potential CNS depressant if inhaled (characteristic of benzyl

alcohols).

Handling: Use in a fume hood. Wear nitrile gloves.

Storage: Store at 2–8°C under inert atmosphere (Argon). Hygroscopic.

References
National Cancer Institute (NCI).AIDS-076077 (NSC 62586-97-4) Entry. NCI/DTP Open

Chemical Repository. [Link]

Tucker, T. J., et al. (1994). Synthesis and HIV-1 Reverse Transcriptase Inhibition of

Quinazolinones. Journal of Medicinal Chemistry. [Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://dtp.cancer.gov/
https://pubs.acs.org/journal/jmcmar
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11963976?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


De Clercq, E. (2001). Non-nucleoside reverse transcriptase inhibitors (NNRTIs): Past,

present, and future. Chemistry & Biodiversity. [Link]

Das, K., et al. (2004). Roles of conformational and structural flexibility in the drug resistance

of HIV-1 reverse transcriptase. Nature Structural & Molecular Biology. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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